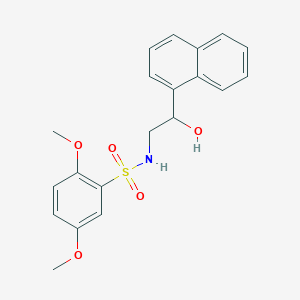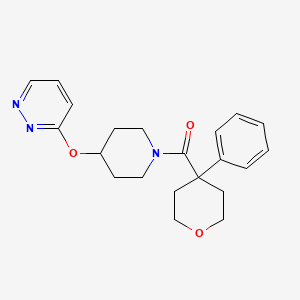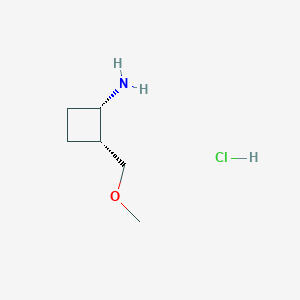
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a naphthalene moiety (a polycyclic aromatic hydrocarbon made up of two benzene rings) and a benzenesulfonamide moiety (a type of organosulfur compound). The presence of the hydroxy (-OH), methoxy (-OCH3), and sulfonamide (-SO2NH2) functional groups could suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate naphthalene and benzenesulfonamide derivatives. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene and benzenesulfonamide moieties, as well as the hydroxy, methoxy, and ethyl groups. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the hydroxy and methoxy groups might be sites of nucleophilic attack, while the sulfonamide group might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide, hydroxy, and methoxy groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Potential Therapeutic Applications
Sulfonamide derivatives have been evaluated for their enzyme inhibition activities, which are crucial in developing anti-inflammatory and anti-diabetic drugs. For instance, sulfonamide derivatives of Dagenan chloride demonstrated significant inhibition of lipoxygenase and α-glucosidase, enzymes involved in inflammatory and diabetes-related metabolic pathways, respectively. These findings suggest a potential application in designing novel therapeutic agents targeting these enzymes (Abbasi et al., 2015).
Catalytic and Synthetic Applications
Research on the oxidation of toluene and ethylbenzene by naphthalene dioxygenase from Pseudomonas sp. highlights the role of naphthalene derivatives in catalyzing the oxidation of various hydrocarbons. This enzymatic process results in the formation of alcohol and aldehyde derivatives, indicating the utility of such compounds in organic synthesis and potential environmental applications in bioremediation (Lee & Gibson, 1996).
Antibacterial Agents
Synthetic efforts have also been directed towards creating sulfonamide compounds with potent antibacterial properties. N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, for example, have shown promising antibacterial activity against various bacterial strains, underscoring the potential of sulfonamide derivatives in combating microbial infections (Abbasi et al., 2015).
Environmental Applications
In the environmental science domain, sulfonate derivatives, including naphthalenesulfonates, are of interest due to their presence in industrial effluents and their environmental impact. Studies on the solid-phase extraction and analysis of benzene- and naphthalenesulfonates in wastewater underscore the importance of monitoring and potentially mitigating the environmental presence of such compounds (Alonso, Castillo, & Barceló, 1999).
Wirkmechanismus
Target of Action
The primary targets of the compound “N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide” are currently unknown
Biochemical Pathways
Without knowledge of the specific targets of this compound, it is challenging to identify the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-25-15-10-11-19(26-2)20(12-15)27(23,24)21-13-18(22)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,18,21-22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWOAGYNTSYVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2997112.png)


![N-(3,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997121.png)
![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2997122.png)
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![9-(4-ethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997125.png)



![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)
![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)

